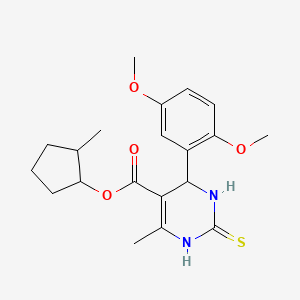![molecular formula C26H25N3O2S B5085869 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology. This compound is known for its ability to target and inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other cells of the immune system.
作用機序
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide works by binding to the active site of BTK, which is a key enzyme involved in the signaling pathways of B cells and other cells of the immune system. By inhibiting the activity of BTK, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide blocks the downstream signaling pathways that promote the growth and survival of cancer cells. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In preclinical studies, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to inhibit the phosphorylation of downstream signaling proteins, including AKT and ERK, which are involved in cell survival and proliferation. 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth and survival.
実験室実験の利点と制限
One of the main advantages of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the main limitations of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is its potential for drug resistance, which can arise due to mutations in the BTK gene or other signaling pathways.
将来の方向性
There are several future directions for the development of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the efficacy of treatment. Another area of focus is the development of biomarkers to predict response to BTK inhibitors and identify patients who are most likely to benefit from treatment. Finally, there is a need for the development of second-generation BTK inhibitors that can overcome drug resistance and improve clinical outcomes for cancer patients.
合成法
The synthesis of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide involves several steps, including the reaction of 2-furylboronic acid with 3-bromo-N-[3-(1,3-thiazol-4-yl)phenyl]propanamide, followed by the coupling of the resulting intermediate with 1-bromo-3-(piperidin-4-yl)propane. The final compound is obtained through the reaction of the intermediate with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
科学的研究の応用
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the BTK signaling pathway. This has led to the development of several clinical trials to evaluate the safety and efficacy of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide in cancer patients.
特性
IUPAC Name |
1-[[3-(furan-2-yl)phenyl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-26(28-23-7-2-5-21(15-23)24-17-32-18-27-24)20-9-11-29(12-10-20)16-19-4-1-6-22(14-19)25-8-3-13-31-25/h1-8,13-15,17-18,20H,9-12,16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPSUAVTLWBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CC(=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)
![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B5085828.png)
![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)



![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)
![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5085897.png)